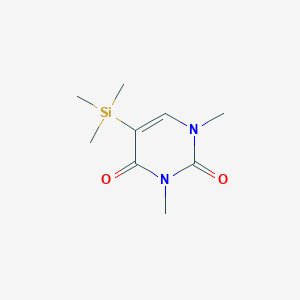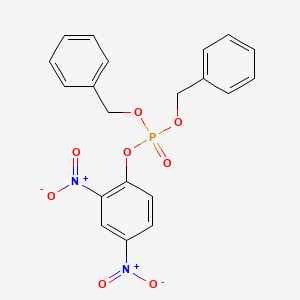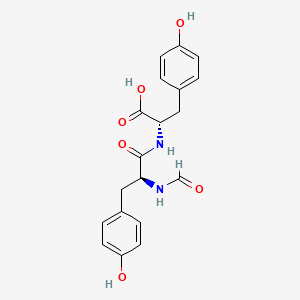
N-Formyl-L-tyrosyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-L-tyrosyl-L-tyrosine is a compound that belongs to the class of N-formyl amino acids. It is derived from L-tyrosine, an essential amino acid involved in protein synthesis. The compound is characterized by the presence of a formyl group attached to the amino group of L-tyrosine. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-tyrosyl-L-tyrosine typically involves the formylation of L-tyrosine. One common method is the reaction of L-tyrosine with formic acid and a dehydrating agent such as acetic anhydride. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Formyl-L-tyrosine. The compound can then be coupled with another molecule of L-tyrosine using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-Formyl-L-tyrosyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
N-Formyl-L-tyrosyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in protein modification and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-Formyl-L-tyrosyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to proteins and enzymes. This can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
N-Formyl-L-tyrosyl-L-tyrosine can be compared with other N-formyl amino acids and tyrosine derivatives:
N-Formyl-L-tyrosine: Similar structure but lacks the additional tyrosine residue.
L-Tyrosine: The parent amino acid without the formyl modification.
N-Acetyl-L-tyrosine: Another modified tyrosine with an acetyl group instead of a formyl group.
Uniqueness: this compound is unique due to the presence of both a formyl group and an additional tyrosine residue, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62704-85-2 |
|---|---|
Molecular Formula |
C19H20N2O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H20N2O6/c22-11-20-16(9-12-1-5-14(23)6-2-12)18(25)21-17(19(26)27)10-13-3-7-15(24)8-4-13/h1-8,11,16-17,23-24H,9-10H2,(H,20,22)(H,21,25)(H,26,27)/t16-,17-/m0/s1 |
InChI Key |
BAKYHEVRNBCOOE-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC=O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


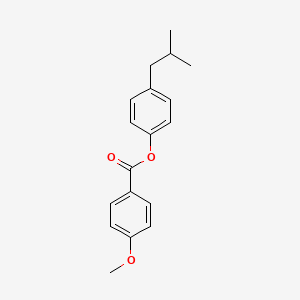
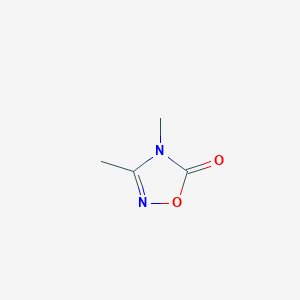
![1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide](/img/structure/B14525997.png)
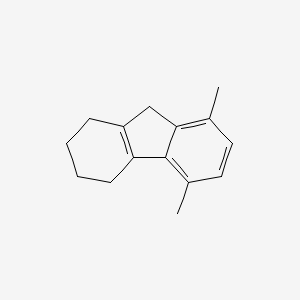
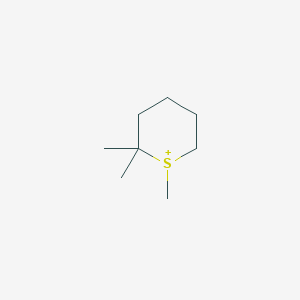
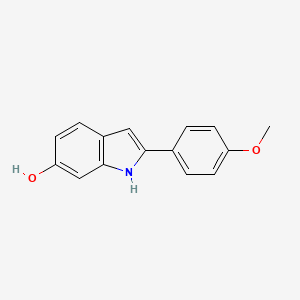
![N~1~-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14526017.png)
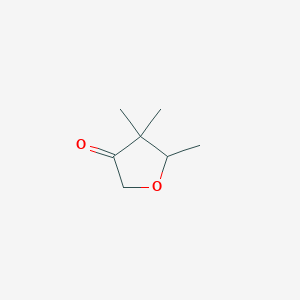
![2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14526021.png)
![4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B14526025.png)
![2-(Ethylamino)-4'-methyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14526033.png)

